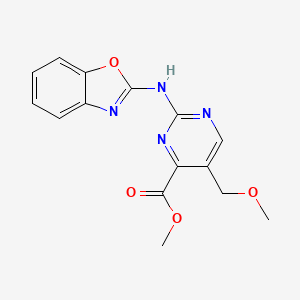
N-(2-bromophenyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of benzamides and has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用机制
The mechanism of action of N-(2-bromophenyl)-2,4-dimethoxybenzamide is not fully understood. However, studies have suggested that N-(2-bromophenyl)-2,4-dimethoxybenzamide can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. N-(2-bromophenyl)-2,4-dimethoxybenzamide can also activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2,4-dimethoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-(2-bromophenyl)-2,4-dimethoxybenzamide can reduce the levels of pro-inflammatory cytokines and chemokines in the serum of mice with lipopolysaccharide-induced acute lung injury. N-(2-bromophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, N-(2-bromophenyl)-2,4-dimethoxybenzamide has been reported to have anti-oxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of N-(2-bromophenyl)-2,4-dimethoxybenzamide is that it exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Moreover, N-(2-bromophenyl)-2,4-dimethoxybenzamide has been found to be relatively safe, with no significant toxicity reported in animal studies. However, one of the limitations of N-(2-bromophenyl)-2,4-dimethoxybenzamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
未来方向
There are several future directions for the research on N-(2-bromophenyl)-2,4-dimethoxybenzamide. One potential direction is to investigate the potential of N-(2-bromophenyl)-2,4-dimethoxybenzamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of N-(2-bromophenyl)-2,4-dimethoxybenzamide as a chemotherapeutic agent for the treatment of cancer. Moreover, future research could focus on elucidating the mechanism of action of N-(2-bromophenyl)-2,4-dimethoxybenzamide and identifying its molecular targets. Finally, more studies are needed to investigate the safety and efficacy of N-(2-bromophenyl)-2,4-dimethoxybenzamide in human clinical trials.
Conclusion:
In conclusion, N-(2-bromophenyl)-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-bromophenyl)-2,4-dimethoxybenzamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties and has been found to be relatively safe. However, more research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-2,4-dimethoxybenzamide and its therapeutic potential. The future directions for the research on N-(2-bromophenyl)-2,4-dimethoxybenzamide include investigating its potential as a therapeutic agent for the treatment of various diseases and elucidating its mechanism of action.
合成方法
The synthesis of N-(2-bromophenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-bromoaniline in the presence of triethylamine. The resulting compound is then treated with acetic anhydride and triethylamine to obtain N-(2-bromophenyl)-2,4-dimethoxybenzamide. The yield of the synthesis method is reported to be around 60%.
科学研究应用
N-(2-bromophenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-(2-bromophenyl)-2,4-dimethoxybenzamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-bromophenyl)-2,4-dimethoxybenzamide has also been found to exhibit anti-cancer properties and can induce apoptosis in cancer cells. Moreover, N-(2-bromophenyl)-2,4-dimethoxybenzamide has been reported to have anti-oxidant properties and can scavenge free radicals.
属性
IUPAC Name |
N-(2-bromophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-10-7-8-11(14(9-10)20-2)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQLHBLFGIRHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)


![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)

![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)
![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)